5H-chromeno[2,3-b]pyridin-5-one
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Overview
Description
5H-chromeno[2,3-b]pyridin-5-one: is a heterocyclic compound that features a fused ring system consisting of a chromene and a pyridine ring. This compound is of significant interest due to its potential biological activities and its utility in various chemical reactions. The structure of this compound includes a pyridine ring fused to a chromene moiety, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5H-chromeno[2,3-b]pyridin-5-one, also known as chromeno[2,3-b]pyridin-5-one, is a potential NPY1R ligand . NPY1R, or Neuropeptide Y receptor Y1, is a protein that in humans is encoded by the NPY1R gene. It is a G-protein coupled receptor that is widely expressed in the brain and peripheral tissues. The receptor is involved in a variety of physiological processes, including the regulation of food intake, energy balance, and circadian rhythm.
Mode of Action
This activation can then lead to the initiation of various intracellular signaling pathways, resulting in physiological responses .
Pharmacokinetics
The ammonium salts of many drugs have significantly improved the solubility and, accordingly, the bioavailability of medicinal substances in the human body . Therefore, the formation of ammonium salts of this compound could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its potential role as an NPY1R ligand. By interacting with the NPY1R receptor, the compound could influence various physiological processes regulated by this receptor, such as food intake, energy balance, and circadian rhythm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the pH and temperature of the environment. Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-chromeno[2,3-b]pyridin-5-one can be achieved through various multicomponent reactions. One common method involves the reaction of salicylaldehydes with malononitrile and a suitable CH-acid under basic conditions . This reaction typically proceeds through a Knoevenagel condensation followed by cyclization to form the desired heterocyclic system. The use of catalysts such as piperidine or ammonium acetate can enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods involve the use of microwave or ultrasonic radiation to accelerate the reaction and improve yields . Additionally, solvent-involved reactions where the solvent also acts as a reactant have been explored to further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions
5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often utilize reagents such as bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include substituted chromeno[2,3-b]pyridines, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5H-chromeno[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5H-chromeno[4,3-b]pyridin-5-one: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
5H-chromeno[2,3-d]pyrimidin-5-one: This derivative includes a pyrimidine ring instead of a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
5H-chromeno[2,3-b]pyridin-5-one is unique due to its specific ring fusion and the position of the nitrogen atom, which influences its reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as a pharmacological agent make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
chromeno[2,3-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-8-4-1-2-6-10(8)15-12-9(11)5-3-7-13-12/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFWIGXYOMVRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic approaches to 5H-chromeno[2,3-b]pyridin-5-ones?
A1: Several synthetic routes have been explored for the synthesis of 5H-chromeno[2,3-b]pyridin-5-ones. Two prominent methods include:
Q2: Are there alternative synthetic strategies for constructing the 5H-chromeno[2,3-b]pyridine scaffold?
A: Yes, the Friedländer reaction, promoted by chlorotrimethylsilane (TMSCl), has proven effective in synthesizing various heterofused pyridine systems, including 5H-chromeno[2,3-b]pyridin-5-ones. This method utilizes heterocyclic ortho-aminoketones and a range of α-methylenecarbonyl compounds. []
Q3: Can you provide an example of a specific reaction leading to a 5H-chromeno[2,3-b]pyridin-5-one derivative and its potential applications?
A: One example involves the reaction of 7-benzylideneamino-5H-thiochromeno[2,3-b]pyridin-5-ones with ethyl pyruvate. This reaction yields 1-ethoxycarbonyl-3-phenyl-12H-pyrido[3',2':5,6]thiopyrano[3,2-f]quinoline-12-ones. [] These complex heterocyclic compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Q4: What are the advantages of these synthetic methods for this compound derivatives?
A4: These synthetic methods offer several advantages:
Q5: Where can I find more detailed information about the characterization and properties of specific this compound derivatives?
A: The cited research articles [, , , ] provide detailed information about the characterization of synthesized compounds, including spectroscopic data (IR, 1H-NMR, and mass spectrometry) and elemental analysis. This information is crucial for confirming the structure and purity of the synthesized this compound derivatives.
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